molecular formula C13H13N5S B5523284 2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine

2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B5523284
M. Wt: 271.34 g/mol
InChI Key: CKWBBRRWERZSQB-UHFFFAOYSA-N
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Description

2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H13N5S and its molecular weight is 271.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.08916661 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Anticancer Applications

The compound has been utilized in the synthesis of bioactive analogs with potential anticancer properties. A study by Loidreau et al. (2020) demonstrated the microwave-assisted synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives, envisioned as potent bioisosteric analogs of MPC-6827, an anticancer agent. These compounds showed inhibitory effects on human colorectal cancer cell proliferation (Loidreau et al., 2020).

2. Antimicrobial and Antifungal Properties

Compounds related to 2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine have been studied for antimicrobial and antifungal activities. Research by Bhuiyan et al. (2006) synthesized thieno[3,2-d]pyrimidine derivatives and evaluated their antimicrobial potential. Some of these derivatives showed pronounced antimicrobial activity (Bhuiyan et al., 2006).

3. Structure-based Drug Design for Anticancer Agents

Murphy et al. (2011) explored structure-based drug design involving analogs of this compound as potent and selective inhibitors of PDK1, with potential as anticancer agents. They achieved improved potency and selectivity against PI3Kα through various substitutions, including on the pyrazine ring (Murphy et al., 2011).

4. Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. The compounds synthesized exhibited promising biological activities against selected microorganisms and insects (Deohate & Palaspagar, 2020).

5. Histone Lysine Demethylase Inhibition

Bavetsias et al. (2016) reported the discovery of N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives and their optimization to potent JmjC histone N-methyl lysine demethylase inhibitors. These compounds, including variants of the studied compound, showed selectivity over various KDM subfamilies and demonstrated cellular permeability (Bavetsias et al., 2016).

6. Protein Kinase Inhibition for Pharmacological Development

Loidreau et al. (2012) synthesized N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their pyrido and pyrazino analogues as Ser/Thr kinase inhibitors. This research aimed at developing new pharmacological inhibitors of CK1 and CLK1 kinases, indicating potential applications in medical therapeutics (Loidreau et al., 2012).

Mechanism of Action

Thieno[3,2-d]pyrimidin-4-amines, such as “2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine”, inhibit Cytochrome bd oxidase (Cyt-bd), which is an attractive drug target in Mycobacterium tuberculosis .

Future Directions

Based on the exploratory work, there is an endeavor to design new thieno[3,2-d]pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation .

Properties

IUPAC Name

2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5S/c1-9-17-11-3-7-19-12(11)13(18-9)16-4-2-10-8-14-5-6-15-10/h3,5-8H,2,4H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWBBRRWERZSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NCCC3=NC=CN=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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